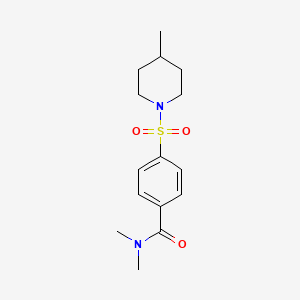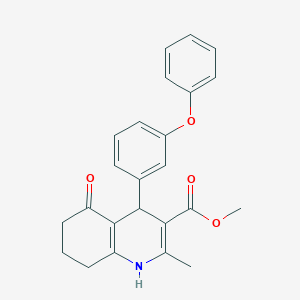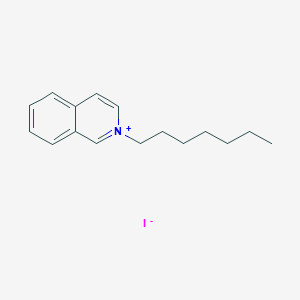
2-(4-nitrophenyl)-N-(pentan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-nitrophenyl)-N-(pentan-2-yl)acetamide is an organic compound characterized by the presence of a nitrophenyl group and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N-(pentan-2-yl)acetamide typically involves the reaction of 4-nitroaniline with 2-bromopentane in the presence of a base, followed by acetylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-nitrophenyl)-N-(pentan-2-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid
Substitution: Alkyl halides, acyl chlorides
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Reduction: 2-(4-aminophenyl)-N-(pentan-2-yl)acetamide
Substitution: Various substituted acetamides
Oxidation: Nitroso or hydroxylamine derivatives
Wissenschaftliche Forschungsanwendungen
2-(4-nitrophenyl)-N-(pentan-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-nitrophenyl)-N-(pentan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The acetamide moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-aminophenyl)-N-(pentan-2-yl)acetamide: A reduced form of the compound with an amino group instead of a nitro group.
2-(4-nitrophenyl)-N-(butan-2-yl)acetamide: A similar compound with a butyl group instead of a pentyl group.
2-(4-nitrophenyl)-N-(pentan-2-yl)propionamide: A similar compound with a propionamide group instead of an acetamide group.
Uniqueness
2-(4-nitrophenyl)-N-(pentan-2-yl)acetamide is unique due to its specific combination of a nitrophenyl group and an acetamide moiety, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-(4-nitrophenyl)-N-pentan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-4-10(2)14-13(16)9-11-5-7-12(8-6-11)15(17)18/h5-8,10H,3-4,9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPMUNSRBSAFTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-chloro-4-methylphenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5247260.png)
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B5247270.png)

![2,5-DIMETHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B5247288.png)

![2-(benzoylamino)-N-[4-(diethylamino)-1-methylbutyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide oxalate](/img/structure/B5247295.png)
![1-[2-(3-fluorophenyl)ethyl]-5-(1-pyrrolidinylcarbonyl)-2-piperidinone](/img/structure/B5247302.png)



![8-[3-(2,6-dimethoxyphenoxy)propoxy]quinoline](/img/structure/B5247351.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B5247359.png)
![(5E)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5247366.png)
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5247369.png)
